(3-Fluoro-5-(methoxymethoxy)phenyl)(methyl)sulfane

Description

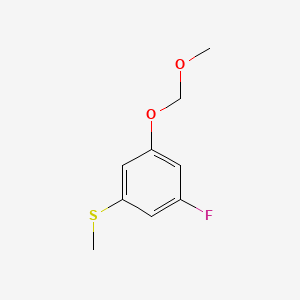

(3-Fluoro-5-(methoxymethoxy)phenyl)(methyl)sulfane is a sulfur-containing aromatic compound characterized by a phenyl ring substituted with a fluorine atom at the 3-position, a methoxymethoxy group (-OCH2OCH3) at the 5-position, and a methylsulfane (-SMe) moiety. The methoxymethoxy group introduces steric bulk and enhanced electron-donating properties compared to simpler methoxy groups, while the fluorine atom contributes to electronic modulation of the aromatic system.

Properties

Molecular Formula |

C9H11FO2S |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

1-fluoro-3-(methoxymethoxy)-5-methylsulfanylbenzene |

InChI |

InChI=1S/C9H11FO2S/c1-11-6-12-8-3-7(10)4-9(5-8)13-2/h3-5H,6H2,1-2H3 |

InChI Key |

QRPNGIBHOIYAFU-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=CC(=CC(=C1)SC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-(methoxymethoxy)phenyl)(methyl)sulfane typically involves the introduction of the fluorine atom, methoxymethoxy group, and methylsulfane group onto a phenyl ring through a series of chemical reactions. The specific synthetic routes and reaction conditions can vary, but common methods include:

Fluorination: Introduction of the fluorine atom onto the phenyl ring using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Methoxymethoxylation: Protection of the hydroxyl group on the phenyl ring using methoxymethyl chloride (MOMCl) in the presence of a base like triethylamine.

Methylsulfanylation: Introduction of the methylsulfane group using reagents like methylthiol or dimethyl disulfide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as recrystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-(methoxymethoxy)phenyl)(methyl)sulfane can undergo various chemical reactions, including:

Oxidation: Conversion of the methylsulfane group to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of the sulfoxide or sulfone back to the methylsulfane group using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions where the fluorine atom or methoxymethoxy group is replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Methylsulfane

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

(3-Fluoro-5-(methoxymethoxy)phenyl)(methyl)sulfane has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-(methoxymethoxy)phenyl)(methyl)sulfane involves its interaction with molecular targets and pathways within biological systems. The fluorine atom and methoxymethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The methylsulfane group may also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

(3-Fluoro-5-(methoxymethoxy)phenyl)(methyl)sulfane is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C₉H₁₁FOS

- Molecular Weight : 188.25 g/mol

- SMILES Notation : COCOc1cc(F)ccc(c1)SC

This structure features a fluorinated phenyl ring, a methoxymethoxy group, and a methyl sulfane functional group, which are crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering biochemical processes.

- Receptor Modulation : It interacts with various cellular receptors, potentially modulating signaling pathways critical for cell function.

- Gene Expression Regulation : The compound could influence the expression of genes associated with disease mechanisms, particularly in cancer and inflammation.

Biological Activity Overview

Recent studies have explored the potential therapeutic applications of this compound. Below is a summary of its biological activities:

Case Studies and Research Findings

-

Anticancer Studies

- A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell proliferation with an IC50 value indicating potent activity against breast and lung cancer cells .

-

Anti-inflammatory Effects

- In an animal model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

- Antimicrobial Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.